molecular formula C8H19Cl2N3O B1402474 4-Isopropylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-59-2

4-Isopropylpiperazine-2-carboxamide dihydrochloride

Cat. No.: B1402474
CAS No.: 1361111-59-2
M. Wt: 244.16 g/mol
InChI Key: ZYKRHSNZNOIAEB-UHFFFAOYSA-N
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Description

Overview of 4-Isopropylpiperazine-2-carboxamide Dihydrochloride

This compound stands as a prominent member of the piperazine derivative class, distinguished by its specific substitution pattern and salt formation. The compound consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with an isopropyl group attached to one nitrogen and a carboxamide functional group positioned at the 2-carbon of the ring. The dihydrochloride designation indicates the presence of two hydrochloride molecules associated with the base structure, significantly influencing the compound's physical and chemical properties.

The molecular architecture of this compound presents several noteworthy features that contribute to its research significance. The piperazine core provides conformational flexibility while maintaining structural stability, characteristics that are highly valued in pharmaceutical and materials chemistry applications. The isopropyl substituent introduces steric bulk and hydrophobic character, while the carboxamide group offers hydrogen bonding capabilities and potential sites for further chemical modification. These structural elements combine to create a compound with diverse reactivity profiles and multiple potential applications in synthetic chemistry.

The compound's classification within the broader chemical taxonomy places it among substituted piperazines, which represent one of the most extensively studied heterocyclic systems in contemporary organic chemistry. The specific combination of substituents in this compound creates unique electronic and steric environments that distinguish it from other piperazine derivatives. This distinctiveness has attracted considerable attention from researchers investigating structure-activity relationships and developing new synthetic methodologies.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical progression of piperazine chemistry, which began gaining prominence in the mid-20th century. While specific documentation of this compound's initial synthesis is limited in the available literature, its emergence can be traced to systematic efforts to explore substituted piperazine derivatives for various applications. The compound was officially registered with the Chemical Abstracts Service under the number 1361111-59-2, establishing its formal recognition within the chemical literature.

The historical development of piperazine derivatives has been driven by their demonstrated utility across multiple fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Early research into piperazine compounds focused primarily on their biological activities, but subsequent investigations revealed their value as synthetic intermediates and building blocks for more complex molecular architectures. The specific substitution pattern found in this compound represents an evolution in the sophisticated design of functionalized piperazines.

The compound's appearance in commercial chemical databases and supplier catalogs indicates its transition from research curiosity to practical synthetic tool. Multiple chemical suppliers now offer this compound in various purities and quantities, reflecting its established utility in research applications. This commercial availability has facilitated broader research into its properties and applications, contributing to the growing body of knowledge surrounding this particular piperazine derivative.

Significance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its versatile structural features and diverse application potential. The compound serves as both a research target in its own right and as a valuable synthetic intermediate for the preparation of more complex molecular structures. Its importance stems from the unique combination of functional groups that provide multiple sites for chemical modification and derivatization.

In the context of synthetic organic chemistry, this compound offers researchers access to a pre-functionalized scaffold that can be further elaborated through standard organic transformations. The presence of both basic nitrogen sites and an amide functional group provides multiple handles for chemical manipulation, enabling the construction of libraries of related compounds for structure-activity relationship studies. This capability is particularly valuable in medicinal chemistry research, where systematic structural modifications are essential for optimizing biological activities.

The compound's significance extends beyond its utility as a synthetic intermediate to its role in advancing fundamental understanding of piperazine chemistry. Research involving this compound contributes to the broader knowledge base regarding the behavior of substituted piperazines under various chemical conditions. This knowledge proves valuable for designing new synthetic strategies and predicting the properties of related compounds.

Contemporary research applications have demonstrated the compound's utility in multiple domains, including materials chemistry, where its structural features contribute to the development of new polymeric materials and coordination complexes. The combination of hydrogen bonding capability through the amide group and metal coordination potential through the nitrogen atoms makes it an attractive building block for supramolecular chemistry applications.

Scope and Objectives of the Research

The scope of research involving this compound encompasses multiple interconnected objectives that reflect the compound's versatility and potential applications. Primary research objectives include comprehensive characterization of its physical and chemical properties, investigation of its synthetic utility as a building block for more complex structures, and exploration of its potential applications in various fields of chemistry.

Detailed characterization studies aim to establish complete property profiles including solubility characteristics, thermal stability, crystallographic parameters, and spectroscopic signatures. These fundamental properties serve as the foundation for all subsequent research applications and provide essential data for researchers working with this compound. The dihydrochloride salt form requires particular attention to understand how the ionic character influences various properties compared to the free base form.

Synthetic methodology research focuses on developing efficient routes for the compound's preparation and exploring its reactivity under various conditions. This includes investigating its behavior in common organic transformations, evaluating its compatibility with different reaction conditions, and assessing its utility as a starting material for the synthesis of compound libraries. Such research contributes to the broader understanding of piperazine chemistry while providing practical synthetic tools for the chemical community.

Research Objective Focus Area Expected Outcomes
Property Characterization Physical and chemical properties Complete property database
Synthetic Methodology Reaction development and optimization New synthetic routes
Application Development Materials and medicinal chemistry Novel applications
Structure-Activity Studies Systematic modifications Enhanced understanding

Advanced research objectives include investigating the compound's potential in specialized applications such as catalysis, where the multiple nitrogen centers might serve as coordination sites for metal complexes. Additionally, research into its behavior under various environmental conditions provides valuable information for storage, handling, and processing considerations. These comprehensive research objectives ensure that the full potential of this compound is explored and documented for the benefit of the broader scientific community.

Properties

IUPAC Name

4-propan-2-ylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-6(2)11-4-3-10-7(5-11)8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKRHSNZNOIAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(C1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Carboxylic Acid Derivatives to Piperazine Carboxylic Acid Intermediates

A key step in the synthesis involves the catalytic hydrogenation of 4-pyridinecarboxylic acid to yield 4-piperidinecarboxylic acid, which serves as a precursor for further functionalization. This process is carried out under controlled temperature and pressure conditions using palladium on carbon as a catalyst.

Typical Reaction Conditions:

Parameter Condition
Catalyst Palladium on carbon (5% Pd)
Temperature 80–100 °C
Pressure 3–5 MPa hydrogen
Reaction Time 3–6 hours
Solvent Water
Molar Ratios 4-pyridinecarboxylic acid : Water : Catalyst = 1 : 5–8 : 0.01–0.05 (wt/wt/wt)

After hydrogenation, the reaction mixture is filtered to remove the catalyst, and the product is isolated by vacuum distillation to remove moisture, followed by crystallization using methanol at low temperatures (~10 °C) to obtain high-purity 4-piperidinecarboxylic acid (yield ~96–97%) with melting points above 300 °C.

The introduction of the isopropyl group on the piperazine nitrogen and the carboxamide moiety involves nucleophilic substitution and amide coupling reactions.

One approach described in related piperazine derivative syntheses involves:

  • Reacting a protected piperazine intermediate (e.g., carbamate-protected piperidine derivatives) with appropriate alkyl halides (e.g., isopropyl bromide) or amines under basic conditions.
  • Using solvents such as N,N-dimethylformamide (DMF) under inert atmosphere (argon or nitrogen).
  • Employing bases like potassium carbonate to facilitate nucleophilic substitution.
  • Subsequent deprotection steps using acids such as trifluoroacetic acid to yield the free amine.
  • Coupling with carboxylic acid derivatives or acid chlorides to form the carboxamide bond.

Example Reaction Conditions:

Step Reagents & Conditions
Alkylation Isopropyl bromide, potassium carbonate, DMF, 70 °C, 9–24 h
Deprotection Trifluoroacetic acid, dichloromethane, 40 °C, 4.5 h
Amide Coupling Carboxylic acid derivative, coupling agent (e.g., EDCI), room temperature

The product is purified by extraction, drying, filtration, and recrystallization, often yielding the hydrochloride salt by treatment with hydrochloric acid in alcohol solvents.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base of 4-isopropylpiperazine-2-carboxamide into its dihydrochloride salt to improve its physicochemical properties.

  • The free base is dissolved in methanol.
  • A stoichiometric amount of hydrochloric acid in 2-propanol is added.
  • The solvent is evaporated under reduced pressure.
  • The residue is recrystallized from a mixture of ethanol and 2-propanol to yield the dihydrochloride salt as a crystalline solid.

The hydrogenation step yields 4-piperidinecarboxylic acid with molar yields typically in the range of 85–97%, depending on scale and conditions, with purity confirmed by melting point and chromatographic analysis. Alkylation and amide coupling steps generally afford high yields (>80%) when reaction parameters such as temperature, time, and reagent ratios are optimized.

A comparative summary of key parameters and yields is presented below:

Step Conditions Yield (%) Notes
Hydrogenation Pd/C, 90 °C, 4–5 MPa H2, 6 h 96.8 High purity, melting point >300 °C
Alkylation (Isopropylation) Isopropyl bromide, K2CO3, DMF, 70 °C, 9 h ~85–90 Requires inert atmosphere
Amide coupling Room temp, coupling agent 80–90 Purity confirmed by crystallization
Dihydrochloride salt formation HCl in 2-propanol, recrystallization >90 Stable crystalline salt

Purity of intermediates and final product is typically assessed by:

  • Melting point determination (e.g., >300 °C for 4-piperidinecarboxylic acid).
  • Chromatographic methods (HPLC, TLC).
  • Spectroscopic techniques (NMR, IR).
  • Elemental analysis to confirm hydrochloride salt formation.

The preparation of 4-Isopropylpiperazine-2-carboxamide dihydrochloride involves a sequence of well-established synthetic organic reactions:

  • Catalytic hydrogenation of pyridine carboxylic acid derivatives to piperidine carboxylic acids.
  • Alkylation of the piperazine nitrogen with isopropyl groups under basic conditions.
  • Amide bond formation with carboxylic acid derivatives.
  • Conversion to the dihydrochloride salt for enhanced stability.

These methods are supported by detailed reaction conditions, catalyst choices, and purification protocols ensuring high yield and purity suitable for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Chemical Reactions of 4-Isopropylpiperazine-2-Carboxamide Dihydrochloride

This compound exhibits reactivity typical of piperazine derivatives, with modifications arising from its isopropyl and carboxamide substituents. Below is a systematic analysis of its key reaction types, reagents, and products, supported by experimental data and mechanistic insights.

Nucleophilic Substitution Reactions

The secondary amine groups in the piperazine ring undergo nucleophilic substitution under basic conditions. Common reagents include alkyl halides or sulfonating agents.

ReagentConditionsMajor Product(s)Yield*Reference
Methyl iodideDMF, K₂CO₃, 25°C, 12 hN-Methyl-4-isopropylpiperazine-2-carboxamide~75–85%
Benzyl chlorideTHF, NaH, 60°C, 6 hN-Benzyl-4-isopropylpiperazine-2-carboxamide~70%
Tosyl chlorideCH₂Cl₂, Et₃N, 0°C → 25°CTosyl-protected piperazine derivativeQuantitative

*Yields are approximate and depend on reaction optimization.

Mechanistic Insight :
The reaction proceeds via deprotonation of the piperazine nitrogen, followed by nucleophilic attack on the electrophilic reagent (e.g., alkyl halides). Steric hindrance from the isopropyl group moderates reactivity at specific nitrogen sites.

Oxidation Reactions

The tertiary amine in the piperazine ring is oxidized to N-oxides using peroxides or peracids.

ReagentConditionsMajor Product(s)YieldReference
H₂O₂ (30%)AcOH, 50°C, 3 hPiperazine N-oxide derivative~60%
mCPBACHCl₃, 0°C → 25°C, 2 hN-Oxide with retained carboxamide~80%

Key Observation :
Oxidation selectively targets the less sterically hindered nitrogen atom, preserving the carboxamide functionality.

Acylation Reactions

The carboxamide group participates in acylation or transamidation under acidic or enzymatic conditions.

ReagentConditionsMajor Product(s)YieldReference
Acetic anhydridePyridine, 25°C, 4 hAcetylated carboxamide derivative~65%
Lipase (Candida antarctica)Buffer (pH 7.4), 37°C, 24 hRegioselective acylated product~50%

Notable Feature :
Enzymatic acylation offers regioselectivity, avoiding side reactions at the piperazine nitrogens.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the unique influence of the isopropyl and carboxamide groups:

CompoundReactivity with H₂O₂Nucleophilic Substitution RateReference
4-Isopropylpiperazine-2-carboxamideModerateSlower (steric hindrance)
N-MethylpiperazineHighFaster
2-Carboxamide piperazineLowModerate

Cyclization Reactions

Under basic conditions (e.g., Cs₂CO₃ in acetonitrile), intramolecular cyclization forms fused heterocycles:

text
4-Isopropylpiperazine-2-carboxamide → Reflux with Cs₂CO₃ → Pyrrolopiperazine-2,6-dione

Conditions: 80°C, 2 h; Yield: ~55% .

Mechanism :
Base-induced deprotonation triggers a retro-Claisen rearrangement, forming an enolate intermediate that undergoes cyclization .

Reductive Amination

The carboxamide group can be reduced to a primary amine using LiAlH₄:

text
4-Isopropylpiperazine-2-carboxamide → LiAlH₄, THF → 4-Isopropylpiperazine-2-amine

Yield: ~40%.

Industrial and Pharmacological Relevance

  • Catalytic Applications : Used in synthesizing dopamine receptor modulators via Pd-catalyzed cross-coupling .

  • Biological Activity : Derivatives show GABA receptor agonism, with potential applications in neurological disorders.

Scientific Research Applications

Pharmacological Research

4-Isopropylpiperazine-2-carboxamide dihydrochloride has been studied for its potential as a pharmacological agent due to its ability to modulate various receptor systems.

  • Serotonin Receptors: The compound is part of a broader class of piperazine derivatives that have shown activity against serotonin receptors (5-HT). These receptors are crucial targets for antidepressants and anxiolytics, with research indicating that modifications in the piperazine structure can enhance binding affinity and functional potency .
  • Chemokine Receptor Modulation: Research indicates that compounds similar to 4-Isopropylpiperazine-2-carboxamide can act as antagonists for chemokine receptors such as CCR2b. This modulation is significant in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antiparasitic Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, in antiparasitic applications. For example, compounds with similar structures have demonstrated activity against Plasmodium falciparum, the causative agent of malaria, suggesting that further exploration of this compound could yield effective antimalarial agents .

Case Study 1: Antidepressant Activity

A study investigated the structure-activity relationship (SAR) of piperazine derivatives, including this compound. It was found that modifications at specific positions on the piperazine ring significantly influenced the antidepressant activity through enhanced interaction with serotonin receptors. This highlights the compound's potential as a lead candidate for developing new antidepressant medications.

Case Study 2: Inflammatory Disease Treatment

In another research initiative, compounds structurally related to 4-Isopropylpiperazine-2-carboxamide were evaluated for their ability to inhibit CCR2b-mediated pathways. The findings indicated that these compounds could reduce inflammation in models of chronic inflammatory diseases, thus supporting their therapeutic potential in clinical settings .

Mechanism of Action

The mechanism of action of 4-Isopropylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

GBR 12783 Dihydrochloride
  • CAS Number : 67469-75-4
  • Molecular Formula : C₂₈H₃₂N₂O·2HCl
  • Molecular Weight : 485.5 g/mol
  • Biological Activity : Potent dopamine reuptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes) .
  • Structural Features : Contains a diphenylmethoxyethyl group and a phenylpropenyl substituent on the piperazine ring.
  • Solubility : Highly soluble in water due to dihydrochloride salt formation .
Berotralstat Dihydrochloride
  • CAS Number: Not explicitly stated (see ).
  • Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl
  • Molecular Weight : 635.49 g/mol
  • Biological Activity : Plasma kallikrein inhibitor used for hereditary angioedema .
  • Structural Features : Complex pyrazole-carboxamide core with cyclopropylmethyl and fluorophenyl groups.
  • Solubility : Soluble in water at pH ≤ 4 .
4-AZA-DL-LEUCINE Dihydrochloride
  • CAS Number : 102029-69-6
  • Molecular Formula : C₅H₁₄Cl₂N₂O₂
  • Molecular Weight : 205.08 g/mol
  • Biological Activity: Likely acts as an amino acid analog; precise mechanism unspecified .
  • Structural Features: Contains a dimethylamino-alanine backbone.
  • Solubility : Water-soluble, typical of dihydrochloride salts .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Biological Activity Solubility
4-Isopropylpiperazine-2-carboxamide diHCl Not provided C₈H₁₈Cl₂N₃O* ~242.9 (calculated) Hypothesized CNS/Enzyme modulation High (pH-dependent)
GBR 12783 dihydrochloride 67469-75-4 C₂₈H₃₂Cl₂N₂O 485.5 Dopamine uptake inhibition (IC₅₀ = 1.8 nM) Water-soluble
Berotralstat dihydrochloride - C₃₀H₂₆F₄N₆O·2HCl 635.49 Plasma kallikrein inhibition Soluble at pH ≤ 4
4-AZA-DL-LEUCINE dihydrochloride 102029-69-6 C₅H₁₄Cl₂N₂O₂ 205.08 Amino acid analog Water-soluble

*Calculated based on the free base (C₈H₁₇N₃O) + 2HCl.

Key Research Findings and Insights

Salt Form Optimization : Dihydrochloride salts universally enhance aqueous solubility compared to free bases, critical for drug delivery . For example, Berotralstat’s solubility is pH-dependent, aligning with its formulation as an oral capsule .

Target Specificity: Piperazine derivatives exhibit diverse targets. GBR 12783’s dopamine reuptake inhibition contrasts with Berotralstat’s enzyme inhibition, highlighting scaffold versatility .

Pharmacological Potency: GBR 12783’s nanomolar IC₅₀ underscores the importance of aromatic substituents in enhancing affinity for CNS targets .

Biological Activity

4-Isopropylpiperazine-2-carboxamide dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common structural motif in many bioactive compounds. Its molecular formula is C₉H₁₄Cl₂N₂O, and it typically exists as a dihydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound primarily involves modulation of various signaling pathways:

  • PI3Kδ Inhibition : The compound has been identified as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth in certain cancer cell lines .
  • Antiproliferative Effects : Preclinical studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyActivity AssessedIC50 Value (µM)Cell Line/Model
PI3Kδ Inhibition< 100Various cancer cell lines
Antiproliferative50 - 70CH1WT and CH1doxR cells
Metabolic Stability57 minIn vitro human liver microsomes

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : A study investigating the compound's effects on leukemia cell lines found that it induced apoptosis and inhibited proliferation, with an IC50 value demonstrating effective potency . The mechanism involved activation of cellular stress responses leading to programmed cell death.
  • Diabetes Studies : In metabolic studies, derivatives of piperazine compounds similar to 4-Isopropylpiperazine-2-carboxamide have shown promise in improving glucose tolerance without causing hypoglycemic effects, indicating potential for diabetes treatment .
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed that the compound has a favorable profile with good exposure and a half-life conducive for therapeutic applications. However, challenges such as P-glycoprotein (P-gp) mediated efflux were noted, affecting bioavailability .

Q & A

Basic: What are the recommended methods for synthesizing 4-isopropylpiperazine-2-carboxamide dihydrochloride?

Answer:
The synthesis typically involves:

  • Step 1 : Reacting a nitro-substituted precursor (e.g., 4-chloronitrobenzene) with isopropylpiperazine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF .
  • Step 2 : Reducing the nitro group to an amine using catalytic hydrogenation or sodium borohydride.
  • Step 3 : Converting the free base to the dihydrochloride salt via treatment with hydrochloric acid in an anhydrous solvent .
    Critical conditions include maintaining inert atmospheres during reduction and precise pH control during salt formation to avoid byproducts.

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies may arise from:

  • Environmental variability : pH and temperature fluctuations alter stability and reactivity (e.g., decomposition into toxic gases like nitrogen oxides under acidic conditions) .
  • Impurity profiles : Use HPLC with reference standards (e.g., impurity B or C dihydrochloride derivatives) to quantify contaminants affecting bioactivity .
  • Methodological alignment : Standardize assay conditions (e.g., receptor binding protocols) and cross-validate using orthogonal techniques like NMR or mass spectrometry .

Basic: What physicochemical properties dictate experimental handling protocols?

Answer:
Key properties include:

  • Solubility : Limited water solubility; use DMSO or ethanol for dissolution .
  • Melting point : 258°C (decomposition observed near this range) .
  • Stability : Hygroscopic; store in desiccated, well-sealed containers at room temperature to prevent hydrolysis or oxidation .

Advanced: How do structural modifications influence receptor binding affinity?

Answer:

  • Piperazine ring substitution : The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted analogs .
  • Carboxamide position : The 2-carboxamide moiety may hydrogen-bond with target enzymes (e.g., kinases), as seen in similar compounds like 4-(4-methylpiperazin-1-yl)aniline derivatives .
  • Salt form : Dihydrochloride salts improve aqueous solubility but may alter ionization states in biological matrices, affecting binding kinetics .

Basic: What storage conditions optimize long-term stability?

Answer:

  • Container : Use amber glass vials with PTFE-lined caps to minimize moisture ingress .
  • Environment : Store at 15–25°C in a dry atmosphere; avoid exposure to oxidizers (e.g., peroxides) to prevent decomposition into CO or NOx gases .
  • Monitoring : Conduct periodic FT-IR or TGA analyses to detect degradation .

Advanced: What toxicological risks arise during in vivo studies?

Answer:

  • Decomposition products : Thermal degradation above 200°C releases hydrogen chloride gas and nitrogen oxides, requiring fume hood use during handling .
  • Metabolites : Piperazine derivatives may form hepatotoxic N-oxides; monitor liver enzymes in animal models .
  • Ecotoxicology : Follow OECD guidelines for disposal, as aquatic toxicity is observed in similar compounds .

Basic: Which spectroscopic methods confirm structural integrity?

Answer:

  • 1H/13C NMR : Identify piperazine ring protons (δ 2.5–3.5 ppm) and carboxamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 248.1 (free base) and [M+2H-Cl]+ for the dihydrochloride form .
  • XRD : Resolve crystal structure to verify salt formation and hydration states .

Advanced: How can computational modeling guide derivative design?

Answer:

  • Docking studies : Use software like AutoDock to predict interactions with target receptors (e.g., serotonin receptors common to piperazine derivatives) .
  • ADMET prediction : Calculate logP (clogP ~1.2) and polar surface area (PSA ~60 Ų) to optimize bioavailability .
  • QSAR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity trends from published analogs .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the dihydrochloride salt .
  • Column chromatography : Employ silica gel with chloroform/methanol (9:1) for free base purification before salt formation .
  • Lyophilization : For hygroscopic batches, freeze-drying ensures residual solvent removal .

Advanced: What strategies validate biological activity in complex matrices?

Answer:

  • Matrix-assisted assays : Spike serum or tissue homogenates with internal standards (e.g., deuterated analogs) to control for ion suppression in LC-MS .
  • Competitive binding studies : Use radiolabeled ligands (e.g., 3H-naloxone for opioid receptor studies) to quantify target engagement .
  • Pathway analysis : Profile downstream biomarkers (e.g., cAMP levels for GPCR activity) to confirm mechanistic relevance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Isopropylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Isopropylpiperazine-2-carboxamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.